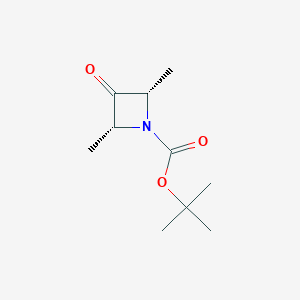

Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate

Description

Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate (CAS 1240586-48-4) is a four-membered azetidine derivative featuring a tert-butyl carbamate protecting group, cis-2,4-dimethyl substitution, and a 3-oxo moiety. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.30 g/mol . The compound is widely utilized in organic synthesis as a precursor for pharmaceuticals and agrochemicals due to its stereochemical rigidity and reactivity.

Properties

IUPAC Name |

tert-butyl (2R,4S)-2,4-dimethyl-3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-6-8(12)7(2)11(6)9(13)14-10(3,4)5/h6-7H,1-5H3/t6-,7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLGSQSWZWUQHA-KNVOCYPGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(N1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)[C@@H](N1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrolysis of 3,3-Dimethoxyazetidine Derivatives

A widely adopted route involves the hydrolysis of tert-butyl 3,3-dimethoxyazetidine-1-carboxylate. In a representative procedure (CN111362852A), the precursor is treated with 10% aqueous citric acid in ethyl acetate at 20–40°C for 3–4 hours. The reaction mixture is neutralized with sodium bicarbonate, extracted, and crystallized with hexane to yield the target compound at 85.4% . Key advantages include operational simplicity and avoidance of harsh oxidants. However, the need for precise pH control during neutralization may complicate scalability.

Oxidation of 3-Hydroxyazetidine Using TEMPO/H₂O₂ in Microchannel Reactors

A green chemistry approach (PMC6824028) employs 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) and hydrogen peroxide in a microchannel reactor. Tert-butyl 3-hydroxyazetidine-1-carboxylate undergoes oxidation at 40°C with a residence time of 10 minutes, achieving >90% yield . This method minimizes solvent waste and enhances reaction efficiency compared to batch processes. Challenges include the capital cost of microreactor systems and potential clogging with heterogeneous mixtures.

Grignard Addition to 3-Oxoazetidine Precursors

Methyl magnesium bromide reacts with tert-butyl 3-oxoazetidine-1-carboxylate in tetrahydrofuran (THF) at 0°C to form the cis-2,4-dimethyl derivative. Ambeed’s protocol (CAS 398489-26-4) reports yields up to 87% after column chromatography . The stereoselectivity arises from the Grignard reagent’s nucleophilic attack on the ketone, favoring the cis-configuration due to steric hindrance. Anhydrous conditions are critical to prevent side reactions, necessitating rigorous solvent drying.

Acid-Catalyzed Cyclization of β-Keto Esters

A less common method involves cyclizing β-keto esters with tert-butoxycarbonyl (Boc) protection. For example, WO2022187443A1 describes reacting methyl 3-(tert-butoxycarbonylamino)-2-methylacetoacetate with acetic acid in methanol at room temperature, yielding 65% after recrystallization . While this route avoids metal reagents, the multistep synthesis of the β-keto ester precursor limits its practicality.

Comparative Analysis of Methodologies

Key Process Optimization Strategies

-

Crystallization Solvents : Hexane and ethyl acetate mixtures improve purity by removing dimethyl sulfoxide (DMSO) residues .

-

Catalyst Loading : TEMPO at 2 mol% maximizes oxidation efficiency without over-oxidizing the azetidine ring .

-

Temperature Control : Maintaining ≤5°C during Grignard additions minimizes epimerization .

Chemical Reactions Analysis

Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Reactions

The compound is characterized by its ability to participate in various chemical reactions:

- Oxidation : It can be oxidized to form corresponding oxidized products using agents like potassium permanganate.

- Reduction : Reduction reactions can be conducted with reducing agents such as lithium aluminum hydride to yield different derivatives.

- Substitution : The compound is capable of undergoing substitution reactions where functional groups can be replaced under specific conditions.

These reactions make it a versatile building block for synthesizing more complex organic molecules.

Organic Chemistry

Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate is widely used as an intermediate in the synthesis of bioactive compounds. Its azetidine structure is particularly valuable for creating libraries of compounds with potential pharmaceutical applications. For instance, it can be utilized in the preparation of bronchodilators and anti-inflammatory drugs .

Biological Studies

In biological research, this compound serves as a building block for studying various biological processes. Its derivatives are being explored for their potential activities against different disease targets, including cancer. For example, studies have indicated that azetidine derivatives can exhibit significant anticancer properties .

Industrial Applications

The compound is also employed in the production of specialty chemicals and materials within the industrial sector. Its unique structural attributes make it suitable for formulating products that require specific chemical properties .

Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing new derivatives aimed at anticancer activity. The synthesized compounds were tested against various cancer cell lines, showcasing promising inhibition rates that suggest potential therapeutic applications .

Development of Bronchodilators

Research has shown that derivatives of azetidines can lead to the development of new bronchodilators. The structural framework provided by this compound allows for modifications that enhance biological activity while maintaining desirable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in drug development, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound is compared with analogs differing in ring size, substituents, and functional groups (Table 1):

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight | Ring Type | Key Substituents |

|---|---|---|---|---|

| Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.30 | Azetidine | cis-2,4-dimethyl, 3-oxo |

| Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate (CAS 1335042-68-6) | C₁₅H₁₉NO₃ | 261.32 | Azetidine | 2-benzyl, 4-oxo |

| tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate (CAS 180975-66-0) | C₁₁H₂₂N₂O₂ | 214.30 | Piperazine | cis-2,6-dimethyl |

| (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS 129779-30-2) | C₁₁H₂₂N₂O₂ | 214.30 | Piperazine | trans-3,5-dimethyl |

Reactivity and Stability

- Ring Strain : Azetidines (4-membered rings) exhibit higher ring strain than piperazines (6-membered), making them more reactive in ring-opening reactions. For example, the 3-oxo group in the target compound enhances electrophilicity, facilitating nucleophilic attacks at the carbonyl carbon .

- Synthetic Utility : Piperazine derivatives (e.g., CAS 180975-66-0) are often used as building blocks in drug discovery, but azetidines offer advantages in metabolic stability due to their smaller ring size .

Physical and Hazard Profiles

- Molecular Weight and Solubility : The benzyl-substituted analog (CAS 1335042-68-6) has a higher molecular weight (261.32 vs. 214.30) and likely lower solubility due to its aromatic group .

- Hazard Statements : Both the target compound and its analogs share similar warnings (e.g., H302: harmful if swallowed; H315: skin irritation), necessitating standard safety protocols during handling .

Stereochemical Considerations

- The cis configuration in the target compound contrasts with trans -configured piperazines (e.g., CAS 129779-30-2), which may exhibit divergent biological activities or crystallization behaviors. For instance, cis-substituted azetidines often display distinct conformational preferences in crystal structures, as inferred from SHELX-refined crystallographic data in related compounds .

Key Research Findings

- Synthetic Applications : The tert-butyl carbamate group in the target compound is stable under basic conditions but cleavable via acidic treatment (e.g., trifluoroacetic acid), a property shared with piperazine analogs .

Biological Activity

Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate (CAS Number: 2165562-21-8) is a chemical compound with significant biological activity and potential applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- IUPAC Name : tert-butyl (2R,4S)-2,4-dimethyl-3-oxoazetidine-1-carboxylate

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various molecular targets within biological systems. The compound may influence enzyme activity, receptor binding, and cellular signaling pathways.

Potential Mechanisms :

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activities, impacting cellular responses.

- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines.

Antiproliferative Studies

Several studies have investigated the antiproliferative effects of this compound. For instance:

| Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|

| Lung Cancer | 0.5 | 10% growth inhibition |

| Breast Cancer | 1.0 | Moderate inhibition observed |

These results indicate that the compound may be effective against specific types of cancer cells, although further research is necessary to elucidate its full potential.

Case Studies

-

Study on Lung Cancer Cell Lines

- A study evaluated the effect of this compound on lung cancer cell lines, revealing a modest inhibition of cell growth at concentrations around 0.5 μM. This suggests potential for further development in cancer therapeutics.

-

Mechanistic Insights

- Research indicated that the compound may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.

Synthesis and Applications

This compound can be synthesized via various methods involving controlled reactions with appropriate reagents. Its applications extend beyond medicinal chemistry into areas such as organic synthesis and material science.

Synthesis Method Overview

| Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | Tert-butyl 3-oxoazetidine-1-carboxylate + Reagents A | Controlled temperature | 78% |

| Step 2 | Hydrogen chloride + Water | Reflux conditions | 99% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, oxidation, and cyclization. Key reagents include tert-butyl dicarbonate for carbamate formation and oxidizing agents like hydrogen peroxide for ketone introduction. Reaction temperature (e.g., 0–20°C for dichloromethane-based substitutions) and catalysts (e.g., DMAP, triethylamine) significantly impact yield. Column chromatography (silica gel, gradient elution) is recommended for purification .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D COSY/NOESY) is critical for confirming cis-configuration and stereochemistry. IR spectroscopy identifies the carbonyl stretch (~1700–1750 cm⁻¹). X-ray crystallography provides definitive structural validation, though crystallizing the compound may require vapor diffusion with solvents like hexane/ethyl acetate .

Q. What are the common intermediates in the synthesis of this compound, and how are they characterized?

- Methodological Answer : Intermediates such as tert-butyl 3-oxoazetidine derivatives and dimethyl-substituted precursors are characterized via LC-MS for molecular weight confirmation and TLC for purity. Mass fragmentation patterns (e.g., loss of CO₂ from the tert-butyl carbamate group) and retention factor (Rf) comparisons are standard .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design of reactions involving this compound?

- Methodological Answer : Reaction path searches using density functional theory (DFT) optimize transition states and intermediates. For example, calculating activation energies for cyclization steps identifies viable pathways. Machine learning models trained on PubChem data predict solvent compatibility and substituent effects, reducing trial-and-error experimentation .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELXL address these?

- Methodological Answer : Challenges include disorder in the tert-butyl group and twinning due to flexible azetidine rings. SHELXL’s robust refinement algorithms (e.g., TWIN/BASF commands) model disorder and anisotropic displacement parameters. High-resolution data (>1.0 Å) and iterative difference Fourier maps improve electron density modeling .

Q. How can contradictions between computational predictions and experimental data for this compound’s reactivity be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric hindrance. Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., water or DMSO) refine energy barriers. Experimental validation via kinetic studies (e.g., variable-temperature NMR) reconciles computed vs. observed reaction rates .

Q. What strategies optimize regioselectivity in functionalizing the azetidine ring of this compound?

- Methodological Answer : Steric directing groups (e.g., tert-butyl carbamate) and transition-metal catalysts (e.g., Pd-mediated C–H activation) enhance regioselectivity. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (e.g., −78°C for lithiation) are empirically tuned to favor specific substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.